N-Octanoyl L-Methionine is a derivative of the sulfur-containing amino acid L-methionine, characterized by the addition of an octanoyl group to its structure. This compound belongs to the class of N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an amino acid. The octanoyl group, derived from octanoic acid, contributes to the compound's unique properties and potential biological activities.
N-Octanoyl L-Methionine can be synthesized from L-methionine and octanoyl chloride or through enzymatic processes involving acyltransferases. It may also be found in certain biological systems as a result of metabolic pathways that involve methionine and fatty acids.
The synthesis of N-Octanoyl L-Methionine can be achieved through several methods:
N-Octanoyl L-Methionine has a complex structure characterized by:
N-Octanoyl L-Methionine can participate in various chemical reactions:
The mechanism of action for N-Octanoyl L-Methionine involves its role as a substrate in various biochemical pathways:
N-Octanoyl L-Methionine has several scientific uses:
The enzymatic synthesis of N-octanoyl L-methionine centers on acyltransferases that catalyze the conjugation of octanoic acid to L-methionine’s α-amino group. In bacteria, LipM octanoyltransferase (distinct from E. coli’s LipB) mediates this reaction via a thioester-linked acyl-enzyme intermediate. Cysteine 150 serves as the nucleophile, forming a covalent octanoyl-LipM adduct before transferring the acyl group to methionine [5] [8]. Fungal pathways employ L-homoserine O-acetyltransferase (Met2p), which activates L-homoserine for downstream methionine biosynthesis. Met2p’s catalytic triad (Ser-Asp-His) acetylates L-homoserine using acetyl-CoA, though its affinity for octanoyl-CoA remains unexplored [2].
Kinetic studies reveal strict substrate specificity:
Table 1: Kinetic Parameters of Key Enzymes in N-Octanoyl L-Methionine Biosynthesis
Enzyme | Organism | Substrate | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|---|---|
LipM | Bacillus subtilis | Octanoyl-ACP | 8.2 ± 0.9 | 0.45 ± 0.03 | 54,878 |
Met2p | Saccharomyces cerevisiae | Acetyl-CoA | 15.3 ± 1.7 | 0.24 ± 0.02 | 15,686 |
Radical SAM enzymes are pivotal for sulfur insertion during lipoic acid biosynthesis, indirectly influencing N-octanoyl L-methionine metabolism. Lipoyl synthase (LipA) employs a [4Fe-4S] cluster to generate 5′-deoxyadenosyl radicals from SAM. These radicals abstract hydrogen atoms from octanoyl-ACP, enabling sulfur insertion at C6 and C8 positions to form lipoic acid [5] [8]. Though LipA primarily targets protein-bound octanoate, its activity regulates octanoyl-ACP pools available for N-octanoyl L-methionine synthesis.
In quorum-sensing bacteria (e.g., Hafnia alvei), LuxI-type acyl-homoserine lactone (AHL) synthases utilize SAM as an amino donor to conjugate octanoyl groups to homoserine lactone, yielding N-octanoyl homoserine lactone (C8-HSL). This parallels N-octanoyl L-methionine formation mechanistically. LuxI enzymes exhibit Michaelis-Menten kinetics for octanoyl-ACP (Km ≈ 5–20 μM) and regulate methionine metabolism by downregulating sdhC/fumA genes in the TCA cycle [6] [7].
Acyl carrier proteins (ACPs) serve as central scaffolds for octanoyl group activation and transfer. Key functions include:
Table 2: Acyl Carrier Proteins in Octanoyl Transfer Systems
ACP Type | Organism | Length (aa) | Key Structural Feature | Function |
---|---|---|---|---|
AcpM | M. tuberculosis | 116 | Extended C-terminus | Mycolic acid synthesis |
ACP | E. coli | 77 | Canonical 4-helix bundle | Fatty acid biosynthesis |
ACP | B. subtilis | 78 | Conserved Ser36 phosphorylation | LipM-dependent octanoyl transfer |
Prokaryotes:
Eukaryotes:
Evolutionary Implications: The absence of LipM/LipB homologs in eukaryotes suggests lateral gene transfer in bacteria. Fungal methionine biosynthesis relies on O-acetylhomoserine sulfhydrylase (Met17p), which diverts intermediates toward cysteine rather than octanoyl-methionine production [2].
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